Propan-2-yl 2-(4-phenylpiperazin-1-yl)pyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
α1 Receptor Antagonistic Activity
Research led by J. Hon (2013) involved the synthesis of derivatives related to Propan-2-yl 2-(4-phenylpiperazin-1-yl)pyridine-3-carboxylate, demonstrating potent α1 receptor antagonistic activity. The synthesis process reported achieves a high yield, suggesting these compounds' utility in targeting α1 receptors J. Hon, 2013.
Antiarrhythmic and Antihypertensive Effects
A study by Barbara Malawska et al. (2002) synthesized derivatives showing significant antiarrhythmic and antihypertensive activities. These effects are attributed to the compounds' alpha-adrenolytic properties, indicating their potential in cardiovascular disease treatment Barbara Malawska et al., 2002.
Affinity Towards 5-HT1A Receptors
H. Pessoa‐Mahana et al. (2012) reported on the synthesis and evaluation of novel derivatives for their affinity towards 5-HT1A receptors. The study highlights the importance of structural features in binding affinity, providing insights into the development of therapeutics targeting 5-HT1A receptors H. Pessoa‐Mahana et al., 2012.
Molecular Packing and Intermolecular Interactions
Research into the structural characterization of analgesic isothiazolopyridines by Z. Karczmarzyk and W. Malinka (2008) explored the influence of molecular packing and intermolecular interactions on the compounds' analgesic actions. This study provides valuable information on the structural requirements for analgesic efficacy Z. Karczmarzyk & W. Malinka, 2008.
PKCtheta Inhibition
A publication by Joan Subrath et al. (2009) described the synthesis of derivatives as potent inhibitors of PKCtheta, a protein kinase involved in T-cell activation. This highlights the compound's potential in immunomodulation and as a target for therapeutic intervention in autoimmune diseases Joan Subrath et al., 2009.
Tuberculostatic Activity
A study by H. Foks et al. (2004) focused on the synthesis of (4-phenylpiperazin-1-ylmethyl)-1,3,4-oxadiazole and triazole derivatives, evaluating their tuberculostatic activity. The findings suggest a new avenue for developing anti-tuberculosis agents H. Foks et al., 2004.
Mechanism of Action
Target of Action
The primary target of Propan-2-yl 2-(4-phenylpiperazin-1-yl)pyridine-3-carboxylate, also known as isopropyl 2-(4-phenylpiperazino)nicotinate, is acetylcholinesterase (AChE) . AChE is an enzyme that is responsible for the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition .
Mode of Action
The compound interacts with AChE by inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability in the synaptic cleft. The compound exhibits a mixed-type inhibition, indicating that it can bind to both the free enzyme and the enzyme-substrate complex .
Biochemical Pathways
The inhibition of AChE leads to an increase in acetylcholine levels, which can enhance cholinergic neurotransmission . This is particularly relevant in conditions like Alzheimer’s disease, where there is a deficiency of acetylcholine .
Result of Action
By inhibiting AChE and increasing acetylcholine levels, the compound can potentially alleviate symptoms associated with acetylcholine deficiency, such as cognitive decline and memory impairment . .
Properties
IUPAC Name |
propan-2-yl 2-(4-phenylpiperazin-1-yl)pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-15(2)24-19(23)17-9-6-10-20-18(17)22-13-11-21(12-14-22)16-7-4-3-5-8-16/h3-10,15H,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDWNZOBYASNADY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=C(N=CC=C1)N2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.